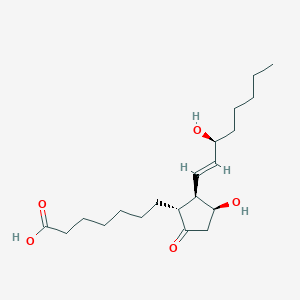

11-Epiprostaglandin E1

Übersicht

Beschreibung

. This compound has garnered significant interest in scientific research due to its potent and selective binding properties.

Wissenschaftliche Forschungsanwendungen

BU-239 hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.

Industry: BU-239 is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

Target of Action

11-Epiprostaglandin E1 is a synthetic prostaglandin analogue . It primarily targets smooth muscle cells in various tissues, including the uterus, ileum, and jejunum . It is approximately one-half as potent as the naturally occurring compound PGE1 in contracting these tissues .

Mode of Action

This compound interacts with its targets by promoting smooth muscle relaxation . This is achieved through increasing cAMP production, which reduces the influx of calcium within the penile vascular smooth muscle . The result is a relaxation of trabecular smooth muscle by arterial dilation .

Biochemical Pathways

This compound is a component of the prostaglandin (PG) group and is called a stable prostaglandin . It is much more active in tissue under physiological conditions than other prostaglandins, such as prostacyclin (PGI2) . It derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscle cells, leading to vasodilation . This can have various effects depending on the tissue involved. For example, in the uterus, ileum, and jejunum, this can lead to contractions . In the penile vascular smooth muscle, this can lead to an erection .

Biochemische Analyse

Biochemical Properties

11-Epiprostaglandin E1 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase and prostaglandin receptors. Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, including this compound. This compound binds to prostaglandin receptors, particularly EP receptors, which mediate its effects on smooth muscle contraction, inflammation, and vasodilation .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In vascular smooth muscle cells, this compound induces relaxation and inhibits platelet aggregation, contributing to its vasodilatory and anti-thrombotic effects. It also modulates inflammatory responses by affecting the expression of cytokines and other inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves binding to EP receptors on the cell surface. This binding activates intracellular signaling cascades, including the cyclic AMP (cAMP) pathway. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates target proteins involved in smooth muscle relaxation and inhibition of platelet aggregation. Additionally, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can degrade over extended periods. Studies have shown that this compound maintains its biological activity for several hours in vitro. Long-term exposure to this compound can lead to sustained vasodilation and anti-inflammatory effects, although the exact duration of these effects may depend on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it exhibits vasodilatory and anti-thrombotic effects without significant adverse effects. At higher doses, this compound can cause hypotension and other cardiovascular effects. Toxicity studies in animal models have shown that extremely high doses can lead to gastrointestinal disturbances and renal impairment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes. Once formed, this compound can be further metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase, which converts it into inactive metabolites. These metabolic pathways regulate the levels and activity of this compound in tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and bind to specific transport proteins that facilitate its movement. In the bloodstream, this compound is bound to plasma proteins, which help in its distribution to target tissues. The compound’s localization and accumulation in tissues depend on the expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals. Post-translational modifications, such as phosphorylation, can influence its localization and function. In some cells, this compound may also be found in the nucleus, where it can affect gene expression directly .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BU-239-Hydrochlorid beinhaltet die Reaktion von 2-(4,5-Dihydroimidazol-2-yl)chinoxalin mit Salzsäure. Der detaillierte Syntheseweg umfasst die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie Chinoxalin und Dihydroimidazol.

Reaktionsbedingungen: Die Reaktion wird typischerweise in einer wasserfreien Umgebung durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden. Die Verwendung von Lösungsmitteln wie Dichlormethan und Benzol ist üblich.

Katalysatoren und Reagenzien: Häufige Reagenzien sind Phenylchlorthionformiat und Pyridin, die zur Erleichterung der Reaktion verwendet werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von BU-239-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und Durchflusssystemen ist in industriellen Umgebungen üblich, um die Effizienz und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

BU-239 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: BU-239 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid reduziert werden.

Substitution: BU-239 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von BU-239 beispielsweise zur Bildung von Chinoxalinoxiden führen, während die Reduktion Dihydroderivate liefern kann.

Wissenschaftliche Forschungsanwendungen

BU-239-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Ligand in der Koordinationschemie verwendet, um Metall-Ligand-Wechselwirkungen zu untersuchen.

Industrie: BU-239 wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen industriellen Prozessen verwendet.

Wirkmechanismus

BU-239 übt seine Wirkungen aus, indem es an die Imidazolin-I2-Rezeptoren bindet. Diese Bindung moduliert die Aktivität dieser Rezeptoren, was zu verschiedenen nachgeschalteten Wirkungen führt. Die molekularen Zielstrukturen umfassen bestimmte Proteine und Enzyme, die mit den Imidazolinrezeptoren assoziiert sind. Die an dem Wirkmechanismus beteiligten Signalwege umfassen Signaltransduktionswege, die zelluläre Antworten regulieren .

Analyse Chemischer Reaktionen

Types of Reactions

BU-239 undergoes various chemical reactions, including:

Oxidation: BU-239 can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced using reducing agents like sodium borohydride.

Substitution: BU-239 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BU-239 can lead to the formation of quinoxaline oxides, while reduction can yield dihydro derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Idazoxan: Ein bekannter Imidazolinrezeptor-Ligand, der in verschiedenen pharmakologischen Studien verwendet wird.

Einzigartigkeit von BU-239

BU-239 ist aufgrund seiner hohen Selektivität und Affinität für die Imidazolin-I2-Rezeptoren einzigartig. Dies macht es zu einem wertvollen Werkzeug in der Forschung, um die spezifischen Rollen dieser Rezeptoren ohne signifikante Off-Target-Effekte zu untersuchen. Seine chemische Struktur ermöglicht auch Modifikationen, die zur Entwicklung neuer Derivate mit verbesserten Eigenschaften führen können .

Zusammenfassend lässt sich sagen, dass BU-239-Hydrochlorid eine Verbindung von großem Interesse in der wissenschaftlichen Forschung ist, da sie einzigartige Eigenschaften und eine breite Palette von Anwendungen besitzt. Seine Synthese, chemischen Reaktionen und sein Wirkmechanismus liefern wertvolle Einblicke in die Rolle von Imidazolinrezeptoren in verschiedenen biologischen Prozessen.

Eigenschaften

IUPAC Name |

7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-FZYGRIMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347932 | |

| Record name | 11-Epiprostaglandin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24570-01-2 | |

| Record name | 11-Epiprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Epiprostaglandin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-EPIPROSTAGLANDIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DO49Q8Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

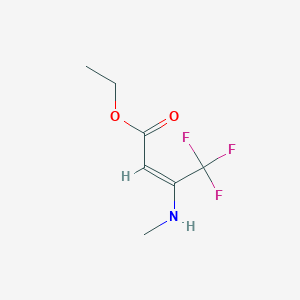

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

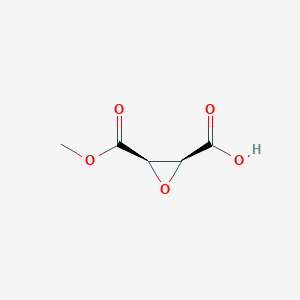

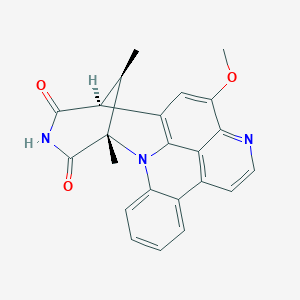

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)

![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)